1-(2-(Cyclopentylamino)-2-oxoethyl)piperidine-4-carboxamide
Description
1-(2-(Cyclopentylamino)-2-oxoethyl)piperidine-4-carboxamide (CAS 1018142-65-8) is a piperidine-based carboxamide derivative with a molecular formula of C₁₈H₂₂N₄O₃ and a molecular weight of 342.39 g/mol . Its structure features a cyclopentylamino group attached via a 2-oxoethyl linker to the piperidine ring, which is further substituted with a carboxamide moiety at the 4-position.
Properties
IUPAC Name |
1-[2-(cyclopentylamino)-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c14-13(18)10-5-7-16(8-6-10)9-12(17)15-11-3-1-2-4-11/h10-11H,1-9H2,(H2,14,18)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCXYOSDZOXDQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCC(CC2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Cyclopentylamino)-2-oxoethyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopentylamino Group: The cyclopentylamino group is introduced through nucleophilic substitution reactions, where a cyclopentylamine reacts with a suitable electrophile.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with a carboxylic acid derivative, such as an acid chloride or anhydride, under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Cyclopentylamino)-2-oxoethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclopentylamino group, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or halides under appropriate reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-(2-(Cyclopentylamino)-2-oxoethyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(Cyclopentylamino)-2-oxoethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Piperidine-4-Carboxamide Derivatives
Fluorophenyl-Substituted Analogs
- 1-{2-[(5-Amino-2-fluorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide (C₁₄H₁₉FN₄O₂, MW 294.32 g/mol): Key Differences: Replaces the cyclopentylamino group with a 5-amino-2-fluorophenylamino substituent.
Pyrimidine- and Naphthalene-Substituted Analogs
- (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (Structure in ):
- 1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide (C₁₂H₁₈ClN₅O, MW 269.73 g/mol): Key Differences: Substituted with a chloropyrimidine group, which is electron-deficient and may influence binding to nucleic acids or kinases .
Ionic Liquid Derivatives
- BPHP and TFPHP (): Structure: Dipyridine-based ionic liquids with tetrafluoroborate counterions. Key Differences: Charged pyridinium rings instead of piperidine, with bromophenyl or trifluoromethylphenyl groups. Application: Used as anticorrosive agents, highlighting the versatility of carboxamide-containing compounds in non-pharmaceutical roles .
Molecular Weight and Solubility
Biological Activity
1-(2-(Cyclopentylamino)-2-oxoethyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, mechanisms of action, and therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound is characterized by a piperidine ring, a cyclopentylamino group, and a carboxamide functionality. Its molecular formula is CHNO, with a molecular weight of approximately 218.29 g/mol. The presence of the cyclopentyl group enhances its lipophilicity, which may improve its ability to cross biological membranes and interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 218.29 g/mol |
| Structural Features | Piperidine ring, cyclopentylamino group, carboxamide |
Biological Activity
This compound has been investigated for various biological activities, including:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. Specifically, it has shown potential as an inhibitor of DNA gyrase, which is critical for bacterial DNA replication .
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing central nervous system activity. Its structural similarities to known psychoactive compounds indicate potential applications in treating neurological disorders.
- Antimicrobial Properties : Research indicates that derivatives of piperidine compounds exhibit antimicrobial activity against various pathogens. This suggests that this compound could be explored for similar therapeutic uses .
The mechanism by which this compound exerts its effects involves binding to specific molecular targets such as enzymes and receptors. This interaction modulates their activity, leading to pharmacological effects. For instance, inhibition of DNA gyrase disrupts bacterial DNA replication, providing a basis for its potential use as an antibiotic .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Enzyme Inhibition Studies : A study demonstrated that compounds similar to this compound effectively inhibited DNA gyrase in Mycobacterium species, suggesting a pathway for developing new antibiotics against resistant strains .
- Neuropharmacological Assessment : Research indicated that piperidine derivatives can affect neurotransmitter systems, potentially offering therapeutic avenues for anxiety and depression treatment.
- Antimicrobial Activity : A comparative analysis showed that piperidine-based compounds exhibited varying degrees of antimicrobial efficacy against Gram-positive and Gram-negative bacteria, highlighting the need for further exploration of this compound's antimicrobial properties .
Comparison with Similar Compounds
The unique combination of functional groups in this compound distinguishes it from other piperidine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Piperidine-4-carboxamide | Piperidine ring | Antimicrobial |
| Cyclohexylamine derivative | Cyclohexyl group | CNS activity |
| 4-Pyridinyl derivative | Pyridinyl group | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
